

BQR-695: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BQR-695
Cat. No.: B15604774

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An In-depth Technical Guide on the Potent PI4KIII β Inhibitor **BQR-695** for Researchers, Scientists, and Drug Development Professionals.

Abstract

BQR-695, also known as NVP-BQR695, is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIII β). This enzyme plays a crucial role in cellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). The disruption of PI4P homeostasis has significant implications for various pathological processes, making PI4KIII β an attractive therapeutic target for a range of diseases, including malaria and viral infections. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental protocols related to **BQR-695**, intended to facilitate further research and drug development efforts.

Core Molecular and Bioactivity Data

BQR-695 is a small molecule inhibitor with a well-defined chemical structure and significant inhibitory activity against PI4KIII β . Its molecular formula is C₁₉H₂₀N₄O₃, and it has a molecular weight of 352.39 g/mol [1]. The bioactivity of **BQR-695** is particularly notable for its differential

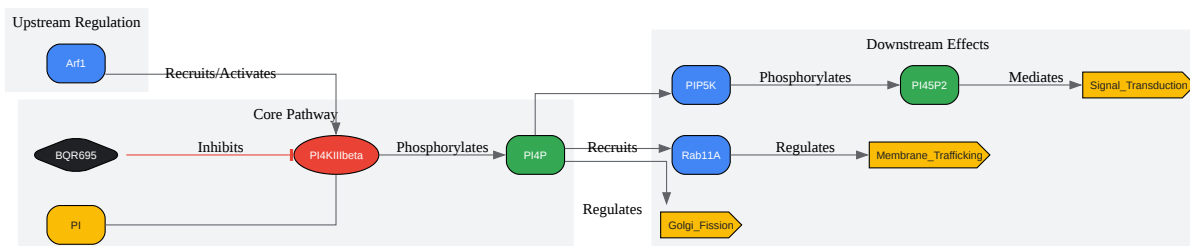
potency against human and Plasmodium variants of PI4KIII β , highlighting its potential as an antimalarial agent.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₀ N ₄ O ₃	[1]
Molecular Weight	352.39 g/mol	[1]
IC ₅₀ (Human PI4KIII β)	80 nM	
IC ₅₀ (Plasmodium PI4KIII β)	3.5 nM	

Mechanism of Action and Signaling Pathway

BQR-695 exerts its biological effects by inhibiting the catalytic activity of PI4KIII β . This inhibition disrupts the production of PI4P, a key signaling lipid that recruits effector proteins to cellular membranes, thereby regulating membrane trafficking and signal transduction.

The PI4KIII β signaling pathway is integral to various cellular functions. Upstream, PI4KIII β can be recruited to membranes by small GTPases such as Arf1. Upon activation, PI4KIII β phosphorylates PI to generate PI4P. This PI4P pool is then available for further phosphorylation by other kinases to produce phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂), another critical second messenger. PI4P itself also serves as a docking site for a variety of effector proteins containing PI4P-binding domains, such as the Pleckstrin Homology (PH) domain. One such effector is the small GTPase Rab11A, which is involved in membrane trafficking. In the context of Plasmodium infection, the disruption of the PI4KIII β -Rab11A axis has been shown to be a key mechanism of antimalarial activity. In human cells, particularly in the context of viral infections like coronaviruses, inhibition of PI4KIII β by **BQR-695** has been demonstrated to disrupt the fission of transport carriers from the trans-Golgi network, a process essential for viral replication.



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PI4KIIIβ signaling pathway and the inhibitory action of **BQR-695**.

Experimental Protocols

In Vitro PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of **BQR-695** against PI4KIIIβ using a commercially available luminescence-based assay.

Materials:

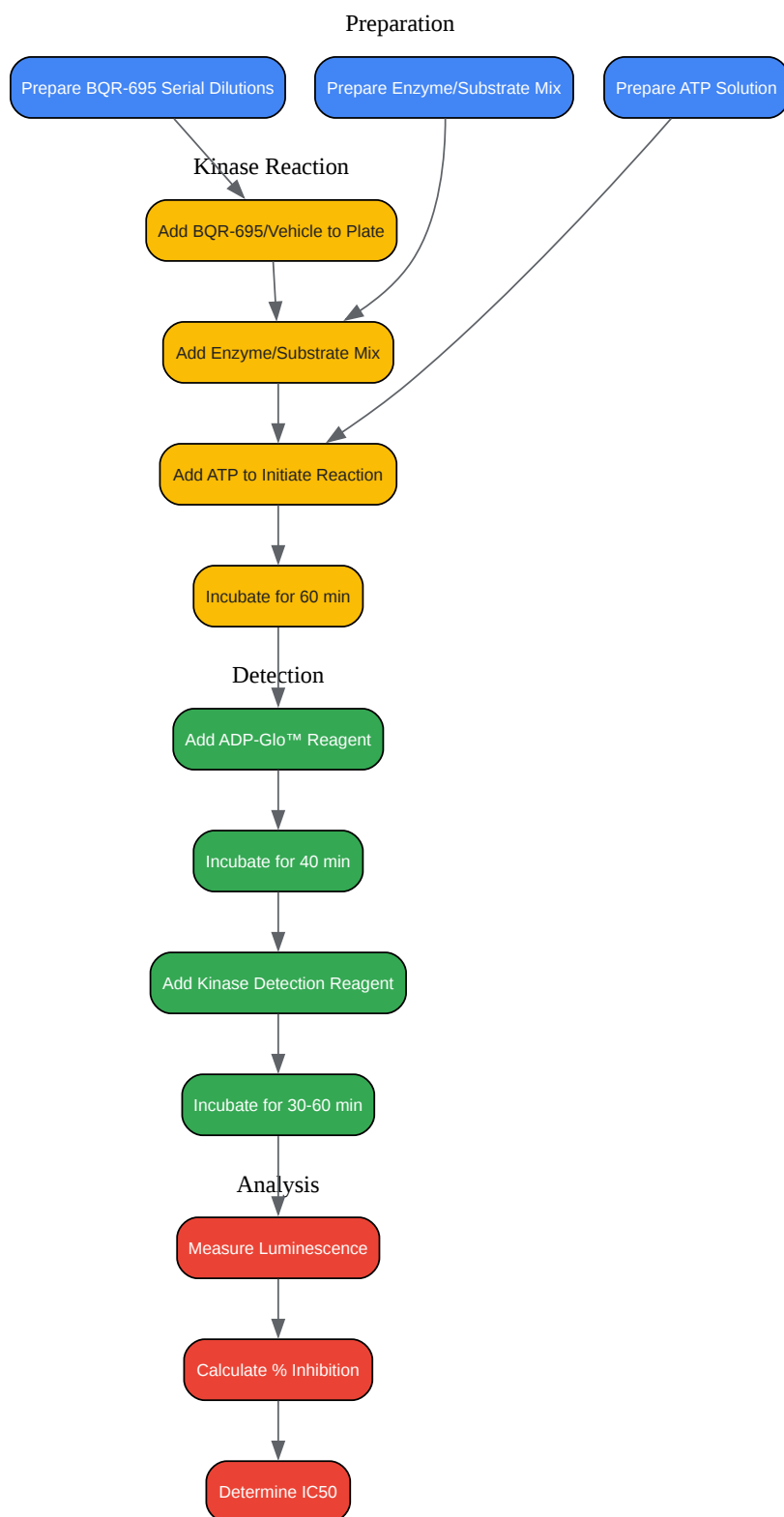
- Recombinant human or Plasmodium PI4KIIIβ enzyme
- **BQR-695**
- Phosphatidylinositol (PI) substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- DMSO
- White, opaque 96-well or 384-well assay plates

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **BQR-695** in 100% DMSO.
 - Perform serial dilutions of the **BQR-695** stock solution in DMSO to create a concentration gradient.
 - Further dilute the compound solutions in Kinase Reaction Buffer to the desired final assay concentrations. Include a DMSO-only vehicle control.
- Kinase Reaction:
 - In a white assay plate, add 5 μL of the diluted **BQR-695** or vehicle control.
 - Add 10 μL of a solution containing the PI4KIIIβ enzyme and PI substrate in Kinase Reaction Buffer.
 - Initiate the kinase reaction by adding 10 μL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at the K_m for the enzyme.
 - Incubate the plate at room temperature for 60 minutes.
- ATP Depletion:
 - Add 25 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP Detection and Signal Generation:

- Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percentage of inhibition for each **BQR-695** concentration relative to the vehicle control.
 - Determine the IC_{50} value by fitting the data to a dose-response curve using appropriate software.



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References

- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [BQR-695: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15604774/docs#bqr-695-a-technical-guide-for-drug-development-professionals>]

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